molecular formula C17H11FN6S B2638928 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile CAS No. 956606-66-9

5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile

Cat. No.: B2638928
CAS No.: 956606-66-9
M. Wt: 350.38
InChI Key: JXHDUJUMJTVBGJ-UHFFFAOYSA-N
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Description

5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the class of benzoylpyrazoles. These compounds are characterized by a benzoyl group substituted with a pyrazole ring. The compound’s structure includes a fluorophenyl group, a thienopyrimidine moiety, and a pyrazole ring, making it a unique and potentially valuable molecule in various scientific fields .

Preparation Methods

The synthesis of 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of the thienopyrimidine core, followed by the introduction of the pyrazole ring and the fluorophenyl group. Reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds include other benzoylpyrazoles and thienopyrimidines. For example:

This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6S/c1-9-13(10-2-4-12(18)5-3-10)14-16(21-8-22-17(14)25-9)24-15(20)11(6-19)7-23-24/h2-5,7-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHDUJUMJTVBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3C(=C(C=N3)C#N)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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